molecular formula C16H12Cl2N4O2 B4628725 1-[(3-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(3-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4628725
M. Wt: 363.2 g/mol
InChI Key: WWWFRMQWDWVYGW-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenoxy)methyl]-N-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base.

    Formation of 3-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 1-(3-chlorophenoxy)methyl-1H-pyrazole-3-carboxylic acid: This involves the reaction of the acyl chloride with hydrazine to form the pyrazole ring.

    Coupling with 5-chloro-2-aminopyridine: The final step involves coupling the pyrazole derivative with 5-chloro-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenoxy)methyl]-N-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

1-[(3-Chlorophenoxy)methyl]-N-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agricultural Sciences: The compound is explored for its potential use as a pesticide or herbicide.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may bind to DNA, leading to anticancer effects.

Comparison with Similar Compounds

    1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Lacks the pyridyl group.

    N-(5-Chloro-2-pyridyl)-1H-pyrazole-3-carboxamide: Lacks the chlorophenoxy group.

    1-[(3-Methoxyphenoxy)methyl]-N-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide: Has a methoxy group instead of a chloro group on the phenoxy ring.

Uniqueness: 1-[(3-Chlorophenoxy)methyl]-N-(5-chloro-2-pyridyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the chlorophenoxy and pyridyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, enhancing its potential efficacy in various applications.

Properties

IUPAC Name

1-[(3-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c17-11-2-1-3-13(8-11)24-10-22-7-6-14(21-22)16(23)20-15-5-4-12(18)9-19-15/h1-9H,10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWFRMQWDWVYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
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1-[(3-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
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1-[(3-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
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1-[(3-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-[(3-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(3-CHLOROPHENOXY)METHYL]-N-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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